Saponine

Vue d'ensemble

Description

Saponins are naturally occurring glycosides produced by various plant species, characterized by their diverse biological properties. These compounds are distinguished by their surface-active properties, setting them apart from other glycosides. Saponins are primarily classified into steroid and triterpenoid glycosides, based on the structure of their hydrophobic aglycone unit. The synthesis of saponins and the identification of genes involved in their biosynthesis have been facilitated by transcriptome profiling, leveraging high-throughput sequencing technologies. This has significantly advanced molecular research in the saponin biosynthetic pathway (N. Kavya, Lateef Adil, & P. Senthilkumar, 2021).

Synthesis Analysis

Saponin biosynthesis involves a complex pathway that includes the modification of aglycone structures and the addition of sugar moieties, resulting in amphipathic compounds. Recent studies have focused on modulating the flux in native saponin biosynthesis pathways to elucidate the roles of saponins and their intermediates in plant growth and development. These efforts have shed light on the metabolic and functional diversity of saponins, their biosynthetic intermediates, and semi-synthetic derivatives, highlighting their significance in both plant physiology and industrial applications (Tessa Moses, K. Papadopoulou, & A. Osbourn, 2014).

Molecular Structure Analysis

The molecular structure of saponins is characterized by a hydrophobic aglycone core attached to one or more hydrophilic sugar chains. This amphiphilic nature facilitates the formation of micelles and affects their interaction with biological membranes. The structural diversity of saponins, including variations in the aglycone and sugar components, contributes to their wide range of biological activities and their ability to interact with membrane components such as cholesterol and phospholipids (J. Lorent, J. Quetin-Leclercq, & M. Mingeot-Leclercq, 2014).

Chemical Reactions and Properties

Saponins undergo various chemical reactions, including glycosylation and deglycosylation, which are critical for their biological activity. These reactions are influenced by the enzymes present in the organisms consuming the saponins, as well as the pH and other conditions of the gastrointestinal tract. The interaction of saponins with cholesterol, leading to the formation of complexes, is a key chemical property that underlies many of their biological effects (E. Wina, S. Muetzel, & K. Becker, 2005).

Physical Properties Analysis

The physical properties of saponins, such as their amphiphilic nature and ability to form stable foams and micelles in aqueous solutions, are crucial for their biological and industrial applications. These properties are significantly influenced by the molecular structure of the saponins, particularly the nature of the aglycone and the sugar moieties. The ability of saponins to form strong viscoelastic interfacial films is attributed to hydrogen bonds between neighboring sugar residues, which is essential for the stability of foams and emulsions they form (S. Böttcher & S. Drusch, 2017).

Chemical Properties Analysis

The chemical properties of saponins, including their reactivity and interactions with other molecules, play a significant role in their biological activities. Saponins' ability to interact with cell membranes, particularly through their interaction with cholesterol, underpins their hemolytic, immunomodulatory, and antifungal effects. The diverse chemical structures of saponins contribute to their wide range of activities and the specificity of their interactions with biological targets (G. Francis, Z. Kerem, H. Makkar, & K. Becker, 2002).

Applications De Recherche Scientifique

Industrie alimentaire

Les saponines sont utilisées comme émulsifiants, agents moussants et stabilisants naturels dans l'industrie alimentaire {svg_1}. Elles contribuent à la texture et à la stabilité des produits alimentaires {svg_2}. Leur structure amphiphile permet aux saponines de présenter des propriétés tensioactives, ce qui donne des mousses stables et des complexes avec diverses molécules {svg_3}.

Avantages pour la santé

Les saponines ont des avantages potentiels pour la santé, notamment des effets hypolipidémiants et anticancéreux {svg_4}. Elles peuvent favoriser la croissance et le développement des organes immunitaires du corps par le biais de diverses voies de signalisation, réguler l'activité de diverses cellules immunitaires et augmenter la sécrétion de cytokines liées à l'immunité et d'anticorps spécifiques aux antigènes {svg_5}.

Industrie pharmaceutique

Les saponines possèdent des bioactivités supplémentaires qui les rendent précieuses dans l'industrie pharmaceutique en tant qu'agents anti-inflammatoires, antimicrobiens, antiviraux et antiparasitaires {svg_6}. Elles peuvent démontrer une activité cytotoxique contre les lignées cellulaires cancéreuses et peuvent également agir comme adjuvants, renforçant la réponse immunitaire aux vaccins {svg_7}.

Systèmes de délivrance de médicaments

La capacité des saponines à former des complexes stables avec les médicaments élargit encore leur potentiel dans les systèmes de délivrance de médicaments {svg_8}. Leur nature amphiphile leur permet d'interagir avec les membranes cellulaires, facilitant la délivrance des médicaments {svg_9}.

Industrie cosmétique

Les saponines sont utilisées dans l'industrie cosmétique en raison de leurs propriétés tensioactives {svg_10}. Elles sont utilisées dans les shampooings, les détergents liquides et les dentifrices comme émulsifiant et agent moussant durable {svg_11}.

Applications industrielles

Les saponines ont suscité un intérêt considérable en raison de leurs activités biologiques telles que les propriétés anticancéreuses, antimicrobiennes, antiprotozoaires, adjuvantes de la délivrance, anticholestérol et anti-inflammatoires {svg_12}. Elles sont utilisées dans diverses applications industrielles, notamment la production d'hormones stéroïdes, d'émulsions photographiques, d'extincteurs et d'autres applications qui tirent parti de leurs propriétés tensioactives non ioniques {svg_13}.

Mécanisme D'action

Target of Action

Saponins are naturally occurring glycosides produced by various plant species with diverse biological properties . They primarily target the immune system, demonstrating inherent low immunogenicity and possessing the capacity to effectively regulate both the innate and adaptive immune responses . They can promote the growth and development of the body’s immune organs through a variety of signaling pathways, regulate the activity of a variety of immune cells, and increase the secretion of immune-related cytokines and antigen-specific antibodies .

Mode of Action

The general mode of action of saponins on microorganisms is their interaction with the sterol moiety, which is present in the membrane of protozoa . This interaction may lead to the destruction of protozoal cell membranes . Saponins can stimulate the release of Th1 and Th2 cytokines by T lymphocytes and macrophages . Moreover, saponin 29, derived from δ-oleanolic acid, significantly reduces the secretion of the proinflammatory cytokines TNF-α and IL-6 in macrophages activated by LPS .

Biochemical Pathways

The synthesis of saponins and the genes involved in its biosynthesis can be identified by transcriptome profiling . Using high-throughput sequencing technologies, the steroid or triterpenoid saponin biosynthesis related genes have been discovered . Saponins directly activate the AMP-activated protein kinase (AMPK) signaling pathway and related transcriptional regulators such as peroxisome-proliferator-activated-receptors (PPAR), CCAAT/enhancer-binding proteins (C/EBP), and sterol-regulatory element binding proteins (SREBP) increase fatty acid oxidation and inhibit lipid synthesis .

Pharmacokinetics

Future directions should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .

Result of Action

The biological activity of saponins is normally attributed to the amphipathic properties of these molecules, which consist of a hydrophobic triterpene or sterol backbone and a hydrophilic carbohydrate chain . Some saponins are known to have potent biological activities that are dependent on other aspects of their structure . They can promote the growth and development of the body’s immune organs, regulate the activity of a variety of immune cells, and increase the secretion of immune-related cytokines and antigen-specific antibodies .

Action Environment

Saponins are extracted from different parts of plants such as seeds, roots, stems, and leaves . The chemical structure of plant saponins determines its certain hemolytic and cytotoxicity . With the development of science and technology, these disadvantages can be avoided or reduced by certain technical means . The presence of saponins in the environment can have a variety of effects, including acting as natural surfactants . They are eco-friendly because of their natural origin and biodegradability .

Propriétés

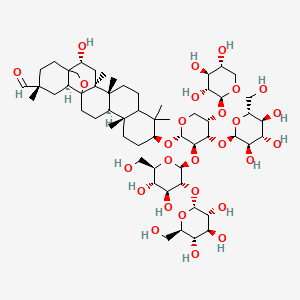

IUPAC Name |

(2R,4S,5R,10S,13R,14R,18S,20R)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O27/c1-52(2)29-7-11-55(5)30(8-12-58-31-15-53(3,22-62)13-14-57(31,23-77-58)32(64)16-56(55,58)6)54(29,4)10-9-33(52)82-50-46(85-51-45(40(71)37(68)27(19-61)80-51)84-49-43(74)39(70)36(67)26(18-60)79-49)44(83-48-42(73)38(69)35(66)25(17-59)78-48)28(21-76-50)81-47-41(72)34(65)24(63)20-75-47/h22,24-51,59-61,63-74H,7-21,23H2,1-6H3/t24-,25-,26-,27-,28+,29?,30-,31+,32-,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47+,48-,49-,50+,51+,53-,54+,55-,56+,57?,58?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEBCGDGGATMSC-OSHGGGOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(CO5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC23COC4([C@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C(C6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Saponins | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17192 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

23643-76-7, 8047-15-2 | |

| Record name | Cyclamin (saponin) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023643767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saponins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.